L-Tagatose

概要

説明

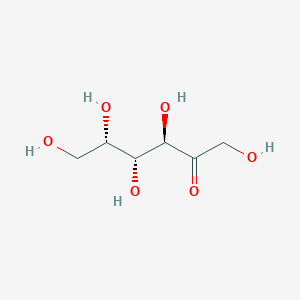

L-Tagatose (C₆H₁₂O₆, CAS: 17598-82-2) is a rare ketohexose and the L-enantiomer of D-tagatose. It is structurally analogous to fructose but differs in stereochemical configuration at the C3 and C4 positions (Fig. 1). It occurs naturally in trace amounts and is characterized by a melting point of 131–135°C, a density of 1.589 g/cm³, and optical rotation [α]D²⁵ = -5° (in water). Its metabolic pathway allows minimal absorption in the human body, making it a candidate for diabetic-friendly applications.

準備方法

合成経路と反応条件

イソリコフラボノールは、さまざまな化学反応によって合成できます。 一般的な方法の1つは、冷却条件下でジエチルエーテル中で塩化亜鉛(II)と塩化水素を使用し、続いて、アセトン中炭酸カリウム、メタノール中水酸化カリウム、ジメチルスルホキシド中ヨウ素、アセトン、ジクロロメタン、水の混合物中炭酸ナトリウムを含む一連の反応を行う方法です .

工業的生産方法

イソリコフラボノールの工業的生産は、通常、グリチルリザ・インフラータなどの天然源からの抽出によって行われます。 抽出プロセスには、植物材料の乾燥と粉砕、続いてエタノールやメタノールなどの溶媒を用いた溶媒抽出が含まれます。 次に、抽出物をクロマトグラフィー技術で精製してイソリコフラボノールを分離します .

化学反応の分析

反応の種類

イソリコフラボノールは、次のものを含むさまざまな化学反応を起こします。

酸化: イソリコフラボノールは、酸化されてキノンやその他の酸化生成物を生成することができます。

還元: 還元反応によって、イソリコフラボノールを対応するジヒドロ誘導体に変化させることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物

酸化: キノンやその他の酸化誘導体。

還元: ジヒドロ誘導体。

置換: エーテルとエステル.

科学研究の応用

イソリコフラボノールは、幅広い科学研究の応用を持っています。

化学: フラボノイド化学と反応を研究するためのモデル化合物として使用されます。

生物学: 抗炎症、抗酸化、抗菌特性について調査されています。

医学: 炎症、感染症、癌などの状態に対する潜在的な治療薬です。

科学的研究の応用

Applications in the Food Industry

Low-Calorie Sweetener

L-Tagatose is primarily utilized as a low-calorie sweetener in various food products. It provides sweetness comparable to sucrose but with only 1.5 kcal/g, making it suitable for diabetic-friendly foods and weight management products. Its low glycemic index (GI) makes it beneficial for individuals with diabetes by minimizing blood sugar spikes.

Case Study: Diabetic-Friendly Products

A study conducted by Koh et al. (2023) demonstrated that incorporating this compound into yogurt significantly reduced postprandial glucose levels in diabetic patients compared to conventional sugars. This suggests its efficacy as a sweetener in managing blood glucose levels.

| Product Type | Sweetness Level | Caloric Value (kcal/g) | Glycemic Index |

|---|---|---|---|

| This compound | 92% of sucrose | 1.5 | Low (3) |

| Sucrose | 100% | 4.0 | High (65) |

Pharmaceutical Applications

Excipient in Drug Formulations

This compound is employed as an excipient in pharmaceutical formulations due to its ability to enhance the stability and bioavailability of active ingredients. It serves as a bulking agent and can improve the taste of medications.

Case Study: Drug Stability Enhancement

Research by Zhang et al. (2024) indicated that formulations containing this compound exhibited improved stability of sensitive active pharmaceutical ingredients under various storage conditions compared to formulations lacking this compound.

| Application | Functionality |

|---|---|

| Drug Formulation | Enhances stability and bioavailability |

| Taste Masking | Improves palatability of bitter medications |

Cosmetic Applications

Moisturizing Agent

In the cosmetics industry, this compound is valued for its moisturizing properties. It helps improve skin hydration and texture, making it a popular ingredient in skincare products.

Case Study: Skin Hydration Improvement

A clinical trial conducted by Roy et al. (2024) showed that participants using a moisturizer containing this compound experienced a significant increase in skin hydration levels over four weeks compared to those using a standard moisturizer.

| Cosmetic Type | Benefit |

|---|---|

| Moisturizers | Enhanced hydration |

| Anti-aging creams | Improved skin texture |

Biotechnology Applications

Fermentation Processes

This compound serves as a carbon source in fermentation processes, contributing to the production of biofuels and other bioproducts. Its utilization can enhance microbial growth and metabolic activity.

Case Study: Biofuel Production

In a study by de Cassia Ortiz et al. (2024), the use of this compound as a substrate for microbial fermentation resulted in higher yields of bioethanol compared to traditional substrates like glucose.

| Application | Microorganism Used | Yield Improvement (%) |

|---|---|---|

| Bioethanol Production | Saccharomyces cerevisiae | 25% |

| Biogas Production | Clostridium thermocellum | 30% |

Health Benefits

This compound has been linked to several health benefits beyond its applications as a sweetener:

- Prebiotic Effects: Studies have shown that this compound promotes the growth of beneficial gut bacteria, enhancing gut health.

- Antioxidant Properties: Research indicates that this compound may help reduce oxidative stress and inflammation within the body.

作用機序

イソリコフラボノールは、さまざまなメカニズムを通じて効果を発揮します。

抗酸化活性: フリーラジカルを捕捉し、酸化酵素を阻害します。

抗炎症活性: 炎症性サイトカインや酵素を阻害します。

抗菌活性: 細菌細胞膜を破壊し、細菌酵素を阻害します

類似化合物との比較

Comparison with Similar Compounds

Structural and Physical Properties

L-Tagatose is compared to structurally related rare sugars, including D-tagatose , D-psicose , L-psicose , and L-fructose (Table 1).

Key Observations :

- Stereochemical Differences : this compound and D-tagatose are enantiomers, leading to distinct biochemical interactions. For example, D-tagatose is preferentially metabolized by gut microbiota, while this compound shows slower fermentation.

- Thermal Stability : this compound decomposes at 551.7°C, higher than D-psicose (沸点 unreported).

Antimicrobial Activity

A comparative study on Streptococcus mutans growth inhibition (10% sugar solutions):

- D-Tagatose : Most effective, reducing bacterial growth by 85% and insoluble glucan synthesis by 70%.

- Xylitol : 50% growth inhibition, weaker than both tagatose enantiomers.

Prebiotic Potential

- D-Tagatose : Promotes Bifidobacterium and Lactobacillus growth.

生物活性

L-Tagatose is a rare sugar that has garnered attention for its potential health benefits and biological activities. This article explores the biological activity of this compound, including its effects on glucose metabolism, gut microbiota, and its antibacterial properties.

Overview of this compound

This compound is a C-4 epimer of D-fructose, classified as a monosaccharide. It is naturally found in small quantities in dairy products and certain fruits. Due to its low caloric content and sweetness (approximately 92% as sweet as sucrose), it has been investigated for various applications, particularly in diabetes management and gut health.

1. Glycemic Control

This compound has been shown to have significant effects on glycemic control. Studies indicate that it can lower blood glucose levels and improve insulin sensitivity:

- Clinical Trials : In randomized controlled trials, administration of this compound (15 g three times daily) resulted in significant reductions in HbA1c levels over six months compared to placebo groups .

- Mechanism : The mechanism appears to involve the modulation of glucose absorption in the intestines, leading to lower postprandial blood glucose spikes.

2. Prebiotic Effects

This compound acts as a prebiotic, promoting the growth of beneficial gut bacteria:

- Microbiota Modulation : Research has shown that this compound enhances the growth of beneficial strains such as Lactobacillus casei and Lactobacillus rhamnosus, which are associated with improved gut health and cholesterol metabolism .

- Short Chain Fatty Acids (SCFAs) : Supplementation with this compound has been linked to increased production of SCFAs like butyrate, which play a crucial role in colon health .

3. Antibacterial Properties

This compound exhibits antibacterial activity against oral pathogens:

- Inhibition of Biofilm Formation : Studies demonstrate that this compound inhibits the growth of Streptococcus mutans, a primary contributor to dental caries, while sparing beneficial bacteria like Streptococcus oralis .

- Mechanism : The inhibition occurs through interference with sucrose metabolism in S. mutans, reducing biofilm formation and enzyme expression related to glucan synthesis.

Case Study 1: Glycemic Response

In a clinical study involving type 2 diabetes patients, participants consuming this compound showed a significant reduction in fasting blood glucose levels and postprandial glucose spikes. The study highlighted that this compound not only improved glycemic control but also had a favorable impact on lipid profiles by lowering LDL cholesterol levels .

Case Study 2: Oral Health

Another study focused on the oral health benefits of this compound demonstrated its effectiveness in reducing dental plaque formation. Participants using chewing gum containing this compound exhibited lower levels of S. mutans compared to those using regular gum, suggesting its potential as a preventive measure against dental caries .

Research Findings Summary

Q & A

Basic Research Questions

Q. How can L-Tagatose be accurately quantified in complex biological matrices during metabolic studies?

- Methodological Answer : Use enzymatic assays with NADH-dependent detection. For example, Rhodobacter sphaeroides galactitol dehydrogenase (RsGD) oxidizes this compound to galactitol while depleting NADH, allowing quantification via UV-VIS spectrophotometry at 340 nm. Calibration curves must account for interfering substrates (e.g., L-sorbose) to ensure specificity .

- Key Considerations : Validate assays with spike-and-recovery tests in target matrices (e.g., blood, cell lysates) to confirm accuracy.

Q. What are the stability requirements for storing this compound in laboratory settings?

- Methodological Answer : Store this compound in airtight containers at room temperature, avoiding exposure to oxidizing agents. Stability testing under controlled humidity (e.g., 25°C/60% RH) over 6–12 months can confirm degradation thresholds. Monitor for decomposition products like carbon monoxide using gas chromatography .

- Key Considerations : Purity (>98% LC) is critical for reproducible results; verify via HPLC before use .

Q. How can researchers synthesize this compound with high enantiomeric purity?

- Methodological Answer : Two primary routes:

Microbial oxidation : Use Rhodobacter sphaeroides galactitol dehydrogenase (GDH) with NAD+ regeneration via pyruvate reduction by L-lactate dehydrogenase (yield: 78%) .

Enzymatic epimerization : Employ D-tagatose epimerase (DTEase) from Pseudomonas sp. on L-sorbose, though yields are lower (20%) .

- Key Considerations : Optimize cofactor regeneration systems (e.g., NAD+/NADH recycling) to improve efficiency.

Advanced Research Questions

Q. What experimental strategies address low enzymatic conversion efficiency in this compound biosynthesis?

- Methodological Answer : Apply directed evolution to enhance enzyme activity. For example, iterative saturation mutagenesis of Pseudomonas DTEase improved L-sorbose-to-L-Tagatose conversion by 30-fold. Screen mutations in active-site residues (e.g., Q183H, V153A) using microtiter plate-based assays with RsGD .

- Key Considerations : Prioritize second-shell residues for mutagenesis to balance activity and protein stability.

Q. How do in vitro and in vivo models reconcile this compound’s antidiabetic mechanisms?

- Methodological Answer :

- In vitro : Measure disaccharidase inhibition (e.g., intestinal α-glucosidase) to assess carbohydrate absorption blockade .

- In vivo : Conduct hyperglycemic clamp studies in animal models to evaluate hepatic glycogenolysis suppression. Compare postprandial glucose curves with/without this compound dosing .

- Data Contradiction Analysis : Discrepancies may arise from interspecies differences in gut microbiota or hepatic metabolism. Use isotopic tracing (e.g., ¹³C-glucose) to track this compound’s metabolic fate .

Q. What experimental designs mitigate batch variability in microbial this compound production?

- Methodological Answer :

- Strain Optimization : Use Klebsiella pneumoniae or Enterobacter aerogenes strains pre-adapted to xylitol/glycerol for NAD+ regeneration .

- Process Controls : Monitor pH (6.5–7.5) and dissolved oxygen to stabilize enzyme activity. Implement fed-batch fermentation to reduce substrate inhibition .

- Key Considerations : Validate scalability with bioreactor trials and compare yields using ANOVA to identify critical parameters.

Q. Data Analysis and Contradictions

Q. How should researchers interpret conflicting reports on this compound’s antioxidant activity?

- Methodological Answer : Standardize assay conditions (e.g., ROS detection via DCFH-DA in uniform cell lines) and control for purity. Meta-analysis of existing studies may reveal dose-dependent or matrix-specific effects (e.g., plasma vs. tissue) .

- Contradiction Resolution : Replicate studies using certified reference materials and report results with 95% confidence intervals.

Q. Tables for Key Methodological Comparisons

特性

IUPAC Name |

(3R,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-LFRDXLMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@H](C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318451 | |

| Record name | L-Tagatose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17598-82-2, 551-68-8 | |

| Record name | L-Tagatose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17598-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tagatose, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tagatose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Psicose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAGATOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41IX5VHE3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。